molecular formula C17H19ClN4O4S B12739971 Thymidine, 3'-((((4-chlorophenyl)amino)thioxomethyl)amino)-3'-deoxy- CAS No. 132149-40-7

Thymidine, 3'-((((4-chlorophenyl)amino)thioxomethyl)amino)-3'-deoxy-

Cat. No.: B12739971
CAS No.: 132149-40-7
M. Wt: 410.9 g/mol
InChI Key: AXTLRTHFKMLCCL-BFHYXJOUSA-N
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Description

Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- typically involves multiple steps. One common method starts with the modification of thymidine. The 3’-hydroxyl group of thymidine is first protected, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The thioxomethyl group is then introduced using a thiourea derivative under basic conditions. Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- can undergo various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the 4-chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies of DNA synthesis and repair mechanisms.

    Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. This incorporation can lead to the termination of DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce apoptosis in affected cells.

Comparison with Similar Compounds

Similar Compounds

    Thymidine analogues: Compounds like 5-fluorouracil and azidothymidine share structural similarities and are used in similar applications.

    Nucleoside analogues: Compounds such as cytarabine and gemcitabine are also used as anticancer agents.

Uniqueness

Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is unique due to the presence of the 4-chlorophenyl and thioxomethyl groups, which confer specific chemical and biological properties. These modifications can enhance its stability, selectivity, and potency compared to other nucleoside analogues.

Properties

CAS No.

132149-40-7

Molecular Formula

C17H19ClN4O4S

Molecular Weight

410.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea

InChI

InChI=1S/C17H19ClN4O4S/c1-9-7-22(17(25)21-15(9)24)14-6-12(13(8-23)26-14)20-16(27)19-11-4-2-10(18)3-5-11/h2-5,7,12-14,23H,6,8H2,1H3,(H2,19,20,27)(H,21,24,25)/t12-,13+,14+/m0/s1

InChI Key

AXTLRTHFKMLCCL-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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